molecular formula C13H23BO3 B1406905 2-(2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1394909-88-6

2-(2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1406905
CAS No.: 1394909-88-6
M. Wt: 238.13 g/mol
InChI Key: DBRPBBDCXSNINM-UHFFFAOYSA-N
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Description

2-(2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with a complex molecular structure. This compound is of interest in organic synthesis, particularly in cross-coupling reactions used to form carbon-carbon bonds. Its unique structure and reactivity make it a valuable tool in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving the use of boronic acids and their derivatives. One common method involves the reaction of 2,6-dimethyl-3,6-dihydro-2H-pyran-4-yl with a boronic acid derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in organic synthesis. It can also participate in other reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., sodium carbonate), and a suitable solvent (e.g., water or toluene).

  • Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or metal-based oxidants.

  • Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution Reactions: Nucleophiles and electrophiles are used depending on the specific substitution reaction.

Major Products Formed:

  • Suzuki-Miyaura Coupling: Formation of biaryl compounds.

  • Oxidation Reactions: Formation of oxidized derivatives.

  • Reduction Reactions: Formation of reduced derivatives.

  • Substitution Reactions: Formation of substituted derivatives.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used in cross-coupling reactions to synthesize complex organic molecules.

  • Biology: Employed in the development of bioactive compounds and probes for biological studies.

  • Medicine: Utilized in the synthesis of pharmaceuticals and drug candidates.

  • Industry: Applied in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its participation in cross-coupling reactions. In Suzuki-Miyaura coupling, for example, the boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound. The molecular targets and pathways involved include the formation of carbon-carbon bonds, which are crucial in the synthesis of various organic molecules.

Comparison with Similar Compounds

  • Boronic Acids: Similar reactivity in cross-coupling reactions.

  • Boronic Esters: Used in similar applications but with different stability and reactivity profiles.

  • Organoboron Compounds: Share similar reactivity but may have different substituents and structures.

Uniqueness: 2-(2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structure, which includes the dimethylated pyran ring and the tetramethylated dioxaborolane group. This structure imparts distinct reactivity and stability properties compared to other boronic acid derivatives.

Properties

IUPAC Name

2-(2,6-dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BO3/c1-9-7-11(8-10(2)15-9)14-16-12(3,4)13(5,6)17-14/h7,9-10H,8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRPBBDCXSNINM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(OC(C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394909-88-6
Record name rac-2-[(2R,6S)-2,6-dimethyl-3,6-dihydro-2H-pyran-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
2-(2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
2-(2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
2-(2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
2-(2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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